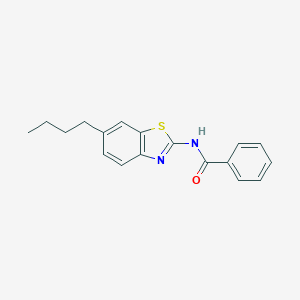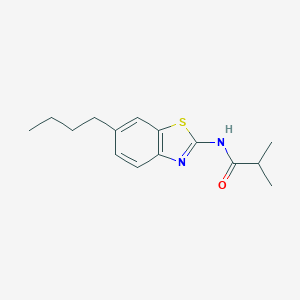![molecular formula C27H27BrN2O7S B316069 METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B316069.png)
METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include substituted benzaldehydes, ethoxyphenols, and thiazolopyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolopyrimidines in various chemical reactions.
Biology
In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is evaluated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s mode of action and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. Examples include:
- Methyl 2-(2-chloro-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 2-(2-fluoro-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27BrN2O7S |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27BrN2O7S/c1-6-36-19-10-15(8-9-18(19)31)24-23(26(33)35-5)14(3)29-27-30(24)25(32)22(38-27)12-16-11-21(37-7-2)20(34-4)13-17(16)28/h8-13,24,31H,6-7H2,1-5H3/b22-12- |
InChI Key |
RLBMQMCUXWIMLT-UUYOSTAYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4Br)OC)OCC)S3)C)C(=O)OC)O |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4Br)OC)OCC)/S3)C)C(=O)OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4Br)OC)OCC)S3)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-(3,4-dichlorophenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315986.png)
![1-{1-(3,4-dimethylphenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315987.png)
![1-[4-(3-chloro-4-methoxyphenyl)-5-(2-ethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315989.png)
![ethyl 4-(3-acetyl-5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoate](/img/structure/B315991.png)
![N-{4-[3-acetyl-5-(4-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315993.png)
![N-{4-[3-acetyl-5-(2-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315994.png)




![2-chloro-N-{5-[2-(2-hydroxy-1-methyl-2-oxidohydrazino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B316003.png)



